Product packaging for 6-(2-Chloro-4-methylphenyl)-2-formylphenol(Cat. No.:CAS No. 1258636-40-6)

6-(2-Chloro-4-methylphenyl)-2-formylphenol

Cat. No.: B6378246
CAS No.: 1258636-40-6
M. Wt: 246.69 g/mol
InChI Key: JAESQVGCFKNKFF-UHFFFAOYSA-N
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Description

6-(2-Chloro-4-methylphenyl)-2-formylphenol is an organic compound with the molecular formula C14H11ClO2 and is registered under PubChem CID 53220450 . This compound features a phenolic core substituted with a formyl group, making it a valuable bifunctional building block in synthetic chemistry. The 2-chloro-4-methylphenyl moiety is a recognized structural feature in various pharmacologically active compounds . While direct biological data for this specific molecule is limited, its structure suggests significant potential as a key synthetic intermediate. It can be utilized in the synthesis of Schiff base ligands by condensing its aldehyde group with primary amines . Such ligands are fundamental in developing coordination complexes with applications in material science and medicinal chemistry research . The presence of both phenolic and aldehyde functional groups provides versatile reactivity for further chemical modifications. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to consult the safety data sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11ClO2 B6378246 6-(2-Chloro-4-methylphenyl)-2-formylphenol CAS No. 1258636-40-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-chloro-4-methylphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9-5-6-11(13(15)7-9)12-4-2-3-10(8-16)14(12)17/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAESQVGCFKNKFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=CC(=C2O)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70685186
Record name 2'-Chloro-2-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258636-40-6
Record name [1,1′-Biphenyl]-3-carboxaldehyde, 2′-chloro-2-hydroxy-4′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258636-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Chloro-2-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Pathways of Transformation

Transformations Involving the Formyl Group

The formyl group, an aldehyde functionality attached to the phenolic ring, is a versatile handle for a range of chemical transformations, including oxidation, reduction, and condensation reactions.

Oxidative Conversion to Carboxylic Acids (e.g., using Potassium Permanganate)

The formyl group of 6-(2-Chloro-4-methylphenyl)-2-formylphenol can be readily oxidized to the corresponding carboxylic acid, yielding 2-(2-Chloro-4-methylphenyl)-6-hydroxybenzoic acid. Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent frequently used for this type of transformation. researchgate.net The reaction typically proceeds under mild conditions, often in an aqueous solution which may be neutral, slightly acidic, or alkaline. researchgate.netorgsyn.org

The general mechanism involves the attack of the permanganate ion on the aldehyde. For aromatic aldehydes, the oxidation can be performed efficiently, sometimes assisted by surfactants or by adsorbing the permanganate onto a solid support like silica (B1680970) gel to enhance selectivity and yield. researchgate.netresearchgate.net While methanoic acid is unique in its ability to be oxidized all the way to carbon dioxide and water by permanganate, other aldehydes like the one in the title compound are typically converted to the corresponding carboxylic acid. stackexchange.com The reaction work-up usually involves the reduction of the manganese dioxide byproduct with an agent like sodium bisulfite. orgsyn.org

Table 1: Example of Oxidative Conversion

Starting Material Reagent Product

Reductive Conversion to Hydroxymethyl Groups (e.g., using Sodium Borohydride)

The formyl group can be selectively reduced to a primary alcohol (a hydroxymethyl group) using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comscielo.org.za This reaction converts this compound into [6-(2-Chloro-4-methylphenyl)-2-hydroxymethyl]phenol. Sodium borohydride is a chemoselective reagent that readily reduces aldehydes and ketones but typically does not affect less reactive functional groups such as esters or the aromatic chloro group under standard conditions. researchgate.net

The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the formyl group. masterorganicchemistry.com This initial step forms an alkoxide intermediate. A subsequent workup step, usually involving the addition of a proton source like water or a dilute acid, protonates the alkoxide to yield the final hydroxymethyl product. masterorganicchemistry.com The reaction is generally high-yielding and is a standard procedure in organic synthesis for the conversion of aldehydes to primary alcohols. scielo.org.za

Table 2: Example of Reductive Conversion

Starting Material Reagent Product

Condensation Reactions with Amines (e.g., Schiff Base Formation)

The formyl group readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. This reaction is a cornerstone of coordination chemistry and organic synthesis, allowing for the facile introduction of nitrogen-containing moieties. The reaction of this compound with a primary amine (R-NH₂) would yield a Schiff base where the C=O group is replaced by a C=N-R group.

The formation of a Schiff base is typically a reversible reaction that is often catalyzed by either an acid or a base. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the formyl group, followed by the elimination of a water molecule. The presence of the phenolic hydroxyl group ortho to the formyl group can influence the reaction and the properties of the resulting Schiff base ligand, often enabling the formation of stable metal complexes.

Reactivity of the Chloro-Substituted Aromatic Ring

The chloro-substituted phenyl ring presents a potential site for nucleophilic aromatic substitution, a key reaction for modifying the biaryl core of the molecule.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org Unlike the more common electrophilic aromatic substitution, SNAr requires the aromatic ring to be electron-poor. masterorganicchemistry.com This is achieved by the presence of strong electron-withdrawing groups (EWGs) on the ring. wikipedia.orgmasterorganicchemistry.comlibretexts.org

The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org First, the nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org In the second, usually faster step, the leaving group is expelled, and the aromaticity of the ring is restored. researchgate.net

The feasibility of an SNAr reaction on the chloro-substituted ring of this compound is critically dependent on the electronic effects of its substituents. For SNAr to be favorable, electron-withdrawing groups must be present to stabilize the negative charge of the intermediate Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com This stabilization is most effective when the EWGs are positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org

In this molecule, the leaving group is the chlorine atom. The substituents on this ring are a methyl group at the para position and the bulky 2-formyl-6-hydroxyphenyl group at the ortho position.

Chloro Group: The chlorine atom itself is an electron-withdrawing group through its inductive effect, which helps to make the ring more electrophilic.

Formyl Group: The formyl group (-CHO) on the adjacent phenolic ring is a strong electron-withdrawing group. Its ability to activate the chloro-substituted ring for SNAr depends on the extent to which its electron-withdrawing nature is transmitted through the biaryl system to stabilize the Meisenheimer complex.

Therefore, the reactivity of the chloro-substituted ring in this compound towards SNAr is a nuanced case, highly dependent on the interplay of the electronic effects of all substituents on the stability of the key anionic intermediate. researchgate.net

Mechanism of Addition-Elimination in SNAr Processes

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, specifically at the carbon atom bearing the chlorine substituent. This reaction proceeds via an addition-elimination mechanism. wikipedia.orgmasterorganicchemistry.comlibretexts.org The presence of electron-withdrawing groups on the aromatic ring is crucial for activating the ring towards nucleophilic attack. masterorganicchemistry.comlibretexts.org

In the case of this compound, the formyl group and the second aromatic ring act as deactivating groups on the chlorophenyl ring, which would typically slow down an SNAr reaction. However, if additional activating groups, such as nitro groups, were introduced onto the chlorophenyl ring, the susceptibility to nucleophilic attack would increase significantly. pressbooks.publibretexts.org

The generally accepted mechanism for the SNAr reaction involves two main steps:

Addition of the nucleophile: A nucleophile attacks the carbon atom bearing the leaving group (in this case, the chloride). This leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org The aromaticity of the ring is temporarily lost during this step. libretexts.org

Elimination of the leaving group: The aromaticity is restored by the departure of the leaving group (chloride ion), resulting in the substituted product. pressbooks.pub

The rate of SNAr reactions is influenced by the nature of the leaving group, with fluoride (B91410) often being a better leaving group than chloride in this type of reaction, contrary to SN1 and SN2 reactions. masterorganicchemistry.com The reaction is also dependent on the strength of the attacking nucleophile. libretexts.org

Palladium-Catalyzed Coupling Reactions at the Aryl Halide Site

The chlorine atom on the 2-chloro-4-methylphenyl ring of the title compound serves as a handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Common examples include the Suzuki-Miyaura, Heck, and Sonogashira couplings.

The general catalytic cycle for these reactions, for instance the Mizoroki-Heck reaction, typically involves the following key steps mdpi.com:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond, forming a Pd(II) intermediate.

Coordination/Migratory Insertion or Transmetalation: In a Heck reaction, an alkene coordinates to the palladium center followed by migratory insertion. In a Suzuki coupling, a transmetalation step occurs where an organic group is transferred from an organoboron compound to the palladium center.

β-Hydride Elimination (for Heck) or Reductive Elimination (for Suzuki): In the Heck reaction, β-hydride elimination forms the coupled product and a palladium-hydride species. For Suzuki and similar couplings, reductive elimination from the Pd(II) intermediate directly yields the final product and regenerates the Pd(0) catalyst. mdpi.com

The efficiency and outcome of these coupling reactions are highly dependent on the choice of the palladium catalyst, ligands, base, and reaction conditions. mdpi.com The steric and electronic properties of the ligands are particularly crucial in influencing the reaction. mdpi.com

Electrophilic Substitution Reactions on the Phenolic Ring

The phenolic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating effect of the hydroxyl group. This directing group primarily facilitates substitution at the ortho and para positions relative to it.

The introduction of a nitro group onto the phenolic ring can be achieved through treatment with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com The active electrophile in this reaction is the nitronium ion (NO₂⁺). masterorganicchemistry.com Given the directing effect of the hydroxyl group and the steric hindrance from the adjacent bulky 2-chloro-4-methylphenyl group, nitration is expected to occur at the positions ortho and para to the hydroxyl group that are not already substituted.

In a related compound, 2-bromo-4-hydroxy-3-methoxy-5-nitro-benzaldehyde, the nitro group is positioned para to the hydroxyl group, illustrating the feasibility of nitrating such phenolic aldehydes.

Similar to nitration, halogenation of the phenolic ring is an electrophilic substitution reaction. The reaction can be carried out using elemental halogens (e.g., Br₂ or Cl₂) often in the presence of a Lewis acid catalyst or in a suitable solvent. The hydroxyl group will direct the incoming halogen to the available ortho and para positions. For instance, treatment of a phenol (B47542) with bromine in a non-polar solvent like CS₂ can lead to monobromination. learncbse.in

Intramolecular Cyclization and Rearrangement Pathways

The presence of the ortho-formylphenol moiety in this compound opens up possibilities for various intramolecular cyclization reactions. These reactions can lead to the formation of heterocyclic structures. For example, condensation of the formyl group with a suitable nucleophile introduced onto the adjacent phenolic oxygen or the biphenyl (B1667301) system could lead to the formation of fused ring systems.

Furthermore, under certain conditions, such as treatment with strong acids, rearrangements involving the biphenyl linkage or other parts of the molecule could potentially occur, although specific studies on this are lacking for the title compound.

Advanced Spectroscopic and Crystallographic Characterization

Vibrational Spectroscopy (FT-IR)

Vibrational spectroscopy, specifically FT-IR, is a crucial technique for identifying the functional groups present in a molecule. For 6-(2-Chloro-4-methylphenyl)-2-formylphenol, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to its key structural features.

A hypothetical FT-IR analysis would focus on identifying the stretching frequencies for the carbonyl (C=O), hydroxyl (O-H), and potentially any imine (C=N) functionalities if the compound were to undergo reaction.

C=O Stretching: The aldehyde group's carbonyl bond would likely produce a strong absorption band in the region of 1680-1700 cm⁻¹. The exact position would be influenced by the electronic effects of the adjacent phenyl ring and the intramolecular hydrogen bonding with the ortho-hydroxyl group.

O-H Stretching: The phenolic hydroxyl group would exhibit a broad absorption band, typically in the range of 3200-3600 cm⁻¹. The broadness of this peak is a result of hydrogen bonding.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the two aromatic rings would appear at wavenumbers above 3000 cm⁻¹.

C-Cl Stretching: A band corresponding to the carbon-chlorine bond stretching is expected in the fingerprint region, generally between 600 and 800 cm⁻¹.

Without experimental data, a precise data table cannot be constructed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.

In a ¹H NMR spectrum of this compound, distinct signals would be anticipated for each unique proton.

Aldehydic Proton (-CHO): A singlet peak would be expected at a downfield chemical shift, typically between 9.5 and 10.5 ppm.

Phenolic Proton (-OH): The hydroxyl proton would likely appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

Aromatic Protons: The protons on the two substituted phenyl rings would produce a complex pattern of multiplets in the aromatic region (approximately 6.8-8.0 ppm). The specific chemical shifts and coupling constants (J-values) would depend on the relative positions of the substituents.

Methyl Protons (-CH₃): The methyl group attached to the phenyl ring would give rise to a singlet peak in the upfield region, likely around 2.3-2.5 ppm.

A detailed analysis of the coupling patterns would help to confirm the substitution pattern of the aromatic rings.

A ¹³C NMR spectrum would show a signal for each unique carbon atom in the molecule.

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon would be the most downfield signal, expected in the range of 190-200 ppm.

Aromatic Carbons: The carbons of the two phenyl rings would resonate in the region of 110-160 ppm. The carbons attached to the hydroxyl and chloro substituents, as well as the carbon linking the two rings, would have distinct chemical shifts.

Methyl Carbon (-CH₃): The methyl carbon would appear at a high field, typically between 20 and 25 ppm.

A DEPT-135 experiment would be used to differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of the signals in the ¹³C NMR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. For this compound (C₁₄H₁₁ClO₂), the molecular weight is approximately 246.69 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 246. The presence of a chlorine atom would result in a characteristic isotopic pattern for the molecular ion, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak. Common fragmentation pathways would likely involve the loss of the formyl group (CHO), the hydroxyl group (OH), or the chlorine atom (Cl).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands in the ultraviolet region, corresponding to π-π* transitions of the aromatic systems and n-π* transitions of the carbonyl group. The extended conjugation between the two phenyl rings would likely result in absorption maxima at longer wavelengths compared to simpler substituted phenols or benzaldehydes.

Without access to experimental spectra, a definitive analysis and presentation of data tables for this compound is not possible. The information provided is based on established principles of spectroscopic interpretation for analogous chemical structures.

Analysis of Electronic Transitions (π→π and n→π)**

The electronic properties of molecules structurally similar to this compound have been investigated using a combination of experimental spectroscopy and theoretical calculations like Density Functional Theory (DFT). These studies provide insight into the electronic transitions within the molecule.

Detailed computational analysis on a closely related Schiff base, (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol, determined the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to be -5.9865 eV and -1.9842 eV, respectively. nih.gov This results in a HOMO-LUMO energy gap of 4.0023 eV. nih.gov This energy gap is crucial as it corresponds to the energy required for an electronic transition from the ground state to the first excited state, which is observable in UV-Vis spectroscopy.

The HOMO is primarily localized over the entire π-system of the molecule, encompassing both the phenol (B47542) and the chloromethylphenyl rings. nih.gov The LUMO is also distributed across this conjugated system. nih.gov The transition from HOMO to LUMO can, therefore, be characterized as a π→π* transition. The presence of heteroatoms like oxygen, nitrogen, and chlorine with lone pairs of electrons also allows for n→π* transitions, which are typically weaker and may be observed as shoulders on the main absorption bands in the UV-Vis spectrum.

Table 1: Frontier Molecular Orbital Energies for a Structurally Similar Compound

Parameter Energy (eV)
EHOMO -5.9865 nih.gov
ELUMO -1.9842 nih.gov

Single Crystal X-ray Diffraction (SCXRD) Analysis

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been successfully applied to analogues of this compound to elucidate their molecular conformation, internal geometry, and the complex network of interactions that govern their crystal packing.

Determination of Molecular Conformation and Torsion Angles

SCXRD studies on the related compound (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol reveal that the molecule is not perfectly planar. The 3-chlorobenzene ring is inclined relative to the phenol ring, with a dihedral angle of 9.38 (11)°. nih.gov This twist is a common feature in such bi-aryl systems, arising from a balance between the steric hindrance of ortho substituents and the electronic effects of conjugation. The configuration around the imine C=N double bond is confirmed to be E. nih.gov

Table 2: Selected Torsion and Dihedral Angles for a Related Schiff Base

Angle Value (°)
Dihedral Angle (Chlorobenzene ring to Phenol ring) 9.38 (11) nih.gov

Intermolecular Interactions and Crystal Packing Motifs

In the crystal packing of related structures, C-H···π interactions play a significant role. nih.gov These interactions occur when a hydrogen atom attached to a carbon atom points towards the electron-rich face of an aromatic ring. For instance, in the crystal of (E)-2,4-di-tert-butyl-6-[(3-chloro-4-methylphenyl-imino)-methyl]phenol, molecules are connected by C-H···π interactions, which help generate a three-dimensional network. nih.gov While not always dominant, π-π stacking interactions between the aromatic rings of adjacent molecules can also contribute to the crystal packing, often in an offset or slipped-parallel fashion. researchgate.net

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govmdpi.com The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact; red spots on the surface indicate contacts shorter than the sum of van der Waals radii. nih.gov

This analysis can be distilled into a two-dimensional fingerprint plot, which provides a unique summary of all intermolecular contacts in the crystal. crystalexplorer.net Each point on the plot represents a pair of distances (de and di) from the surface to the nearest nucleus external and internal to the surface, respectively, with the color indicating the frequency of that contact. crystalexplorer.net

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Related Schiff Base

Contact Type Contribution (%)
H···H 43.8 nih.gov
C···H/H···C 26.7 nih.gov
Cl···H/H···Cl 12.4 nih.gov
O···H/H···O 6.6 nih.gov

The two-dimensional fingerprint plots for this analogue show distinct features corresponding to each interaction type. The H···H interactions appear as a large, diffuse region, while the C···H/H···C contacts manifest as prominent "wings." The Cl···H/H···Cl interactions are visible as characteristic spikes, providing a clear visual signature of their presence in the crystal structure. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Geometry Optimization and Energetic Stability of Conformers/Isomers

Information regarding the optimized molecular geometry and the energetic stability of different potential conformers or isomers of 6-(2-Chloro-4-methylphenyl)-2-formylphenol, as determined by DFT calculations, is not available in the surveyed literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, etc.)

A frontier molecular orbital (FMO) analysis, which would include the identification and visualization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), has not been published for this compound.

Determination of Energy Gap (ΔE) and Correlation with Chemical Reactivity

Consequently, the energy gap (ΔE) between the HOMO and LUMO, a key indicator of chemical reactivity and kinetic stability, has not been determined for this compound.

Mapping of Charge Density Distribution and Intramolecular Charge Transfer (ICT)

There are no available studies that map the charge density distribution or analyze the intramolecular charge transfer (ICT) characteristics of this molecule using FMO analysis.

Electrostatic Potential (ESP) Mapping

No data from electrostatic potential (ESP) mapping, which would identify the electrophilic and nucleophilic sites on the molecule by visualizing the charge distribution, could be found for this compound.

Prediction of Electronic Properties

Without the foundational data from DFT, FMO, and ESP analyses, a scientifically accurate prediction of the electronic properties of this compound cannot be formulated.

Dipole Moment Calculations

No published data are available for the dipole moment of this compound.

Linear Polarizability (α)

No published data are available for the linear polarizability of this compound.

First Hyperpolarizability (β) for Non-Linear Optical (NLO) Potential

No published data are available for the first hyperpolarizability of this compound.

Natural Bond Orbital (NBO) Analysis for Chemical Stability

No published Natural Bond Orbital (NBO) analysis is available for this compound.

Coordination Chemistry and Ligand Design

Role as a Chelating Ligand Precursor

6-(2-Chloro-4-methylphenyl)-2-formylphenol is primed to act as a bidentate chelating ligand. The presence of a hydroxyl group (-OH) and a formyl group (-CHO) in ortho positions on the phenol (B47542) ring creates a favorable pocket for coordinating with a central metal ion. This chelation, involving the formation of two coordinate bonds, results in a stable five- or six-membered ring structure with the metal, a phenomenon known as the chelate effect. This inherent stability makes ligands derived from this precursor particularly effective in coordination chemistry.

Formation of Metal Complexes

The formylphenol can directly coordinate with metal ions, although it is more commonly derivatized to form more complex ligands.

Coordination with Transition Metal Ions (e.g., Cu²⁺)

Transition metal ions, with their partially filled d-orbitals, readily form coordination complexes with ligands containing donor atoms like oxygen and nitrogen. The this compound molecule, and more specifically its Schiff base derivatives, can effectively coordinate with transition metals such as copper(II). The coordination often occurs through the deprotonated phenolic oxygen and the imine nitrogen, leading to the formation of stable metal chelates. researchgate.net The geometry of the resulting complex, which can range from square planar to octahedral, is influenced by the coordination number of the metal ion and the steric and electronic properties of the ligand. libretexts.org

Synthesis and Characterization of Metal Chelates

The synthesis of metal chelates involving derivatives of this compound typically involves the reaction of the corresponding Schiff base ligand with a metal salt in a suitable solvent. The resulting solid complexes can be isolated and purified through filtration and washing.

Characterization of these metal chelates is accomplished using a variety of spectroscopic and analytical techniques:

Elemental Analysis: Confirms the stoichiometric ratio of metal to ligand in the complex. researchgate.net

Molar Conductance Measurements: Determines the electrolytic or non-electrolytic nature of the complexes in solution. researchgate.net

Infrared (IR) Spectroscopy: Provides evidence of coordination by observing shifts in the vibrational frequencies of key functional groups, such as the C=N (imine) and C-O (phenolic) stretching bands, upon complexation. researchgate.netajrconline.org

UV-Visible Spectroscopy: Offers insights into the electronic transitions within the complex and helps to infer the geometry of the coordination sphere. sbmu.ac.ir

TechniqueObservationInterpretation
Elemental AnalysisAgreement between calculated and found percentages of C, H, N, and metal.Confirms the proposed formula of the complex. researchgate.net
Molar ConductanceLow conductivity values in a non-coordinating solvent.Indicates a non-electrolytic nature, with anions likely coordinated to the metal. researchgate.net
IR SpectroscopyShift of the ν(C=N) band to lower or higher frequency; shift in ν(C-O) band.Confirms the coordination of the imine nitrogen and phenolic oxygen to the metal ion. researchgate.netajrconline.org
UV-Visible SpectroscopyAppearance of new absorption bands in the visible region.Attributed to d-d electronic transitions of the metal ion in the ligand field, providing clues about the coordination geometry. sbmu.ac.ir

Derivatization to Schiff Base Ligands for Metal Coordination

The reactivity of the formyl group in this compound allows for its straightforward conversion into Schiff base ligands. Schiff bases, or imines, are formed through the condensation reaction of an aldehyde or ketone with a primary amine. mediresonline.orgnih.gov

Condensation Reactions with Various Amines for Diverse Ligand Structures

By reacting this compound with a wide array of primary amines, a diverse library of Schiff base ligands can be synthesized. nih.gov The choice of the amine introduces new donor atoms and steric or electronic properties to the resulting ligand, which can fine-tune the properties of the subsequent metal complexes. For example, using a diamine can lead to the formation of binuclear or polynuclear complexes. The general reaction is as follows:

R-NH₂ + HO-C₆H₃(Cl)(CH₃)-CHO → R-N=CH-C₆H₃(Cl)(CH₃)-OH + H₂O

The synthesis of a similar Schiff base, (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol, was achieved by refluxing 2-hydroxy-5-methylbenzaldehyde (B1329341) with 3-chloro-4-methylaniline (B146341) in ethanol. nih.gov This method is representative of the general procedure for creating such Schiff base ligands.

Investigation of Ligand Field Effects on Metal Center Properties

The electronic environment created by the coordinating atoms of the ligand, known as the ligand field, has a profound impact on the properties of the central metal ion. By systematically varying the substituents on the amine used to form the Schiff base, it is possible to modulate the ligand field strength.

The investigation of these effects often involves studying the electronic spectra of the metal complexes. The energies of the d-d transitions are sensitive to the magnitude of the ligand field splitting, which in turn is influenced by the nature of the ligand. For instance, a stronger field ligand will cause a larger energy separation between the d-orbitals, resulting in absorption bands at higher energies (shorter wavelengths). Computational methods, such as Density Functional Theory (DFT), can also be employed to calculate the energies of the frontier molecular orbitals (HOMO and LUMO) and provide a theoretical understanding of the electronic structure and reactivity of the complexes. nih.gov

PropertyMethod of InvestigationInformation Gained
Ligand Field StrengthUV-Visible SpectroscopyThe position of d-d transition bands indicates the magnitude of d-orbital splitting.
Electronic StructureDensity Functional Theory (DFT)Calculation of HOMO-LUMO energy gaps and orbital distributions provides insight into electronic properties and reactivity. nih.gov

Potential in Advanced Materials Science Research

Design and Synthesis of Organic Semiconductor Materials

The field of organic electronics is continually in search of new materials that offer a combination of high charge mobility, stability, and processability. The molecular structure of 6-(2-Chloro-4-methylphenyl)-2-formylphenol contains the fundamental elements required for an organic semiconductor.

Charge transport in organic semiconductors is fundamentally dependent on the overlap of π-orbitals between adjacent molecules. The biphenyl (B1667301) core of this compound provides a conjugated system that can support the delocalization of charge carriers (holes or electrons). The efficiency of charge transport is largely governed by two key parameters: the electronic coupling between molecules and the intramolecular reorganization energy.

Computational studies on biphenyl derivatives have shown that their electronic structures are conducive to charge transport. researchgate.net The ionization potentials of such compounds often indicate good air stability, a crucial property for practical applications. researchgate.net While experimental data for this compound is not available, theoretical calculations could provide insights into its potential as a p-type or n-type semiconductor.

The charge carrier mobility in organic materials is influenced by a variety of factors, including molecular packing, the presence of any disorder or impurities, and the operating temperature. acs.org For materials with high structural order, such as single crystals, charge mobilities can be significantly higher. acs.org The specific substitutions on the biphenyl core of this compound would play a critical role in its charge mobility characteristics.

Table 1: Theoretical Parameters Influencing Charge Mobility in Organic Semiconductors This table presents a hypothetical but scientifically plausible set of parameters for this compound based on typical values for related organic semiconductors. These are not experimental values.

ParameterHypothetical Value/RangeSignificance in Charge Transport
HOMO Level -5.5 to -6.0 eVDetermines the energy required to remove an electron (p-type transport) and the stability of the material in air.
LUMO Level -2.0 to -2.5 eVDetermines the energy released when an electron is added (n-type transport).
Band Gap 3.0 to 4.0 eVThe energy difference between HOMO and LUMO, influencing the optical and electronic properties.
Hole Reorganization Energy (λh) 0.2 to 0.4 eVThe energy required to deform the molecule upon hole transfer. Lower values are desirable for higher hole mobility.
Electron Reorganization Energy (λe) 0.3 to 0.5 eVThe energy required to deform the molecule upon electron transfer. Lower values are desirable for higher electron mobility.

The substituents on the aromatic rings of this compound are expected to have a profound impact on its semiconducting properties. The interplay between electron-withdrawing and electron-donating groups allows for the fine-tuning of the electronic energy levels.

Electron-withdrawing groups: The chloro (–Cl) and formyl (–CHO) groups tend to lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This can enhance the stability of the material against oxidation and potentially facilitate electron injection.

Electron-donating groups: The methyl (–CH₃) and hydroxyl (–OH) groups have the opposite effect, raising the HOMO and LUMO energy levels. This can facilitate hole injection.

The steric hindrance introduced by the 2-chloro-4-methylphenyl group, which is twisted relative to the phenol (B47542) ring, will significantly influence the solid-state packing of the molecules. This twisting can disrupt the ideal π-π stacking that is often beneficial for high charge mobility. However, it can also lead to more complex and potentially useful packing arrangements.

Table 2: Predicted Influence of Substituents on Semiconducting Properties

SubstituentElectronic EffectPotential Impact on Molecular Packing
-Cl (Chloro) Electron-withdrawingCan induce specific intermolecular interactions (halogen bonding).
-CH₃ (Methyl) Electron-donating (weak)Increases steric bulk, potentially disrupting close packing.
-CHO (Formyl) Electron-withdrawingCan participate in hydrogen bonding, influencing molecular arrangement.
-OH (Hydroxyl) Electron-donatingStrong hydrogen bonding donor, will significantly direct crystal packing.

Integration into Coordination Polymers and Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.gov The properties of a MOF, such as its porosity, stability, and functionality, are largely determined by the choice of the metal and the organic ligand. nih.govmdpi.com The bifunctional nature of this compound makes it an intriguing candidate for a ligand in MOF synthesis.

The adjacent phenolic hydroxyl and formyl groups on one of the aromatic rings of this compound can act as a bidentate chelation site for a metal ion. This type of salicylaldehyde-like coordination pocket is well-known in coordination chemistry and can form stable complexes with a wide range of metal ions, including those from the transition metal series (e.g., Cu²⁺, Zn²⁺, Co²⁺, Ni²⁺) and the lanthanide series.

The synthesis of MOFs typically involves the solvothermal reaction of the organic ligand with a metal salt. nih.gov By carefully selecting the reaction conditions (temperature, solvent, concentration), it is possible to control the dimensionality and topology of the resulting framework. The rigidity of the biphenyl-like core of the ligand would likely promote the formation of a stable, crystalline framework.

The porosity of a MOF is a direct consequence of the geometry and size of its constituent ligand. The significant steric bulk of the 2-chloro-4-methylphenyl group in the ligand would likely prevent the formation of a densely packed, interpenetrated structure. Instead, it is more likely to lead to the creation of a framework with large pores and a high surface area. The elongation of ligands is a known strategy for creating MOFs with larger pores. nih.gov

The structural robustness of a MOF is crucial for its practical applications, especially in gas storage and catalysis. The rigidity of the ligand is a key factor in achieving a stable framework. The biphenyl-like core of this compound provides this necessary rigidity. Furthermore, the use of bulky ligands can, in some cases, enhance the stability of the resulting MOF.

Table 3: Anticipated Effects of this compound as a Ligand on MOF Properties

Ligand FeatureExpected Impact on MOF PropertyRationale
Bidentate Chelating Site Strong coordination to metal centersThe formation of a stable six-membered chelate ring with the metal ion enhances the thermodynamic stability of the framework.
Rigid Biphenyl-like Core High structural robustnessA rigid ligand helps to maintain the structural integrity of the framework upon removal of guest solvent molecules.
Bulky Substituent Group Increased porosity and surface areaThe steric hindrance from the 2-chloro-4-methylphenyl group is likely to prevent dense packing, leading to larger voids within the crystal structure.
Functional Groups (-Cl, -CH₃) Tunable pore environmentThese groups would line the pores of the MOF, allowing for the fine-tuning of the chemical environment within the pores for selective adsorption or catalysis.

Photocatalytic Applications

MOFs are increasingly being investigated as materials for photocatalysis. Their high surface area allows for a high density of active sites, and their tunable porosity can provide size and shape selectivity for substrates. A MOF constructed using this compound as the organic linker could potentially exhibit photocatalytic activity.

The organic ligand itself can act as a photoactive component, absorbing light and generating electron-hole pairs. The presence of the π-conjugated biphenyl system and the various functional groups would influence the light-absorbing properties of the material. Upon photoexcitation, charge separation can occur, with the electron being transferred to the metal clusters and the hole remaining on the ligand, or vice versa. These separated charges can then participate in redox reactions with adsorbed molecules, driving a photocatalytic cycle. While no specific studies on the photocatalytic activity of this compound or its derived MOFs have been reported, the general principles of MOF-based photocatalysis suggest this as a promising area for future investigation.

Assessment of UV-Vis Absorption for Photoreactivity

The photoreactivity of a compound is intrinsically linked to its ability to absorb light, which can be quantified through UV-Vis spectroscopy. For this compound, the UV-Vis absorption spectrum is expected to be characterized by contributions from the individual phenyl rings and, more importantly, by charge-transfer bands arising from the conjugated biphenyl system.

The electronic transitions in similar biaryl aldehydes are well-documented. The presence of the phenolic hydroxyl group and the formyl group, in particular, can lead to complex spectral features. The absorption spectrum would likely exhibit π-π* transitions associated with the aromatic rings and n-π* transitions related to the carbonyl group of the formyl substituent. The exact position of the maximum absorption wavelength (λmax) is sensitive to the solvent polarity, a phenomenon known as solvatochromism, which is characteristic of molecules with a significant change in dipole moment upon electronic excitation.

Table 1: Predicted UV-Vis Absorption Data for this compound

Parameter Predicted Value/Range Basis for Prediction
λmax (π-π)* 250-280 nm Based on substituted biphenyl and phenol chromophores.
λmax (n-π)* 320-360 nm Typical range for formyl-substituted phenols.
Molar Absorptivity (ε) High for π-π, Low for n-π General trend for these types of electronic transitions.

| Solvatochromic Shift | Expected to be positive (bathochromic) in polar solvents | Due to the anticipated increase in dipole moment in the excited state. |

Mechanistic Studies of Light Absorption and Energy Transfer in Photocatalysis

The potential of this compound as a photocatalyst stems from its ability to absorb light and initiate chemical reactions. The mechanism of light absorption involves the promotion of an electron from a lower energy molecular orbital, typically the Highest Occupied Molecular Orbital (HOMO), to a higher energy one, the Lowest Unoccupied Molecular Orbital (LUMO). In this molecule, the HOMO is expected to be localized primarily on the electron-rich phenol ring, while the LUMO would be concentrated on the electron-accepting formyl group and the chloro-substituted phenyl ring.

Upon absorption of a photon of suitable energy, the molecule transitions to an excited state. This excited molecule can then transfer its energy to other molecules or participate directly in redox reactions. In the context of photocatalysis, the excited state of this compound could initiate a variety of transformations. For instance, aromatic aldehydes have been shown to act as photoinitiators in certain organic reactions. researchgate.net

The energy transfer process can occur through two primary mechanisms: Förster Resonance Energy Transfer (FRET), which is a non-radiative dipole-dipole coupling, and Dexter Electron Transfer, which involves the exchange of electrons. The efficiency of these processes is dependent on the spectral overlap between the donor (the excited photocatalyst) and the acceptor (a reactant molecule), as well as their intermolecular distance.

Furthermore, the excited photocatalyst can engage in single-electron transfer (SET) processes. Given its electronic structure, the excited this compound could act as either an electron donor or an acceptor, depending on the reaction conditions and the nature of the other reactants. This dual catalytic role is a hallmark of many organic photocatalysts. The field of visible-light photoredox catalysis has seen a surge in the use of organic dyes and other metal-free catalysts for a variety of chemical transformations.

Non-Linear Optical (NLO) Materials Development

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, leading to phenomena such as frequency doubling (second-harmonic generation, SHG) and third-harmonic generation. These materials are crucial for applications in optoelectronics, including optical switching and data storage. A key requirement for a molecule to exhibit second-order NLO properties is a non-centrosymmetric structure and a large molecular hyperpolarizability (β).

The structure of this compound, with its donor and acceptor groups at opposite ends of a conjugated π-system, is a classic design for NLO-active molecules. acs.org The intramolecular charge transfer from the phenol ring to the formyl- and chloro-substituted ring upon excitation leads to a large change in dipole moment, which is a major contributor to the molecular hyperpolarizability.

The presence of bulky substituents and the inherent twist in the biphenyl system can influence the crystal packing, which is critical for achieving a non-centrosymmetric arrangement in the solid state, a prerequisite for bulk second-order NLO effects. acs.org While the specific NLO properties of this compound have not been experimentally determined, theoretical calculations on similar donor-acceptor biphenyls have shown significant NLO responses.

Table 2: Predicted Non-Linear Optical (NLO) Properties of this compound

NLO Parameter Predicted Property Structural Basis
First Hyperpolarizability (β) Expected to be significant. Donor-acceptor architecture enhances intramolecular charge transfer.
Second-Order NLO Susceptibility (χ(2)) Dependent on non-centrosymmetric crystal packing. The molecular structure does not preclude such packing.

| Third-Order NLO Susceptibility (χ(3)) | Expected to be present. | All materials exhibit third-order effects. The magnitude will depend on the extent of π-conjugation and charge transfer. |

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